
Monofucosyllacto-n-hexaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monofucosyllacto-N-hexaose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in breast milk.
This compound is an oligosaccharide.
Aplicaciones Científicas De Investigación
Identification and Characterization in Human Milk
Yamashita, Tachibana, and Kobata (1977) identified three oligosaccharides based on lacto-N-hexaose in human milk, showing their presence is exclusive to secretors and absent in non-secretor women. These oligosaccharides are integral to the milk’s nutritional profile and may play a role in infant development and immune system formation (Yamashita, Tachibana, & Kobata, 1977).
Synthesis as Tumor-Associated Antigens
Nilsson, Lönn, and Norberg (1991) synthesized di- and trifucosylated derivatives of para-lacto-N-hexaose. These structures, found in small quantities in human milk, are recognized as tumor-associated antigens, indicating their potential significance in cancer research (Nilsson, Lönn, & Norberg, 1991).
Probing the Structural Aspects
Dua, Goso, Dube, and Bush (1985) isolated and characterized lacto-N-hexaose and its derivatives from human breast milk using high-performance liquid chromatography and proton NMR spectroscopy. This study provides insights into the complex structural aspects of these oligosaccharides (Dua, Goso, Dube, & Bush, 1985).
Biological Functions in Mammals
Schneider, Al-Shareffi, and Haltiwanger (2017) discussed the various roles of fucose in mammals. Fucose, a component of Monofucosyllacto-N-Hexaose, is involved in N-glycans, O-glycans, and glycolipids, influencing developmental, immunity, and cancer-related processes in mammals (Schneider, Al-Shareffi, & Haltiwanger, 2017).
Applications in Helicobacter pylori Synthesis
Yu et al. (2017) demonstrated the use of Helicobacter pylori α1-3/4-fucosyltransferase in synthesizing Lewis antigens and human milk fucosides, including derivatives of lacto-N-hexaose. This synthesis plays a crucial role in understanding and targeting bacterial pathogenesis (Yu et al., 2017).
Utilization in Efficient Biosynthesis
Li et al. (2020) developed an efficient in vitro multienzyme cascade catalysis system for the production of 2'-Fucosyllactose, a derivative of this compound, from L-fucose and lactose. This research offers an alternative pathway for the efficient production of significant fucose-containing oligosaccharides (Li et al., 2020).
Propiedades
| 96656-34-7 | |
Fórmula molecular |
C46H78N2O35 |
Peso molecular |
1219.1 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)82-39-22(48-13(3)56)41(77-19(9-54)37(39)80-44-33(69)30(66)25(61)16(6-51)75-44)72-10-20-28(64)40(35(71)46(78-20)79-36(15(58)5-50)24(60)14(57)4-49)83-42-21(47-12(2)55)38(27(63)18(8-53)74-42)81-45-34(70)31(67)26(62)17(7-52)76-45/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
Clave InChI |
FTLGNHHXLNTXFF-DSLAEONQSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
| 96656-34-7 | |
Descripción física |
Solid |
Sinónimos |
monofuco-lacto-N-hexaose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


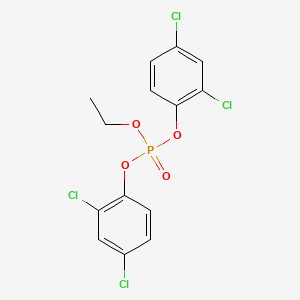
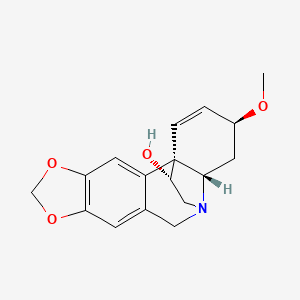
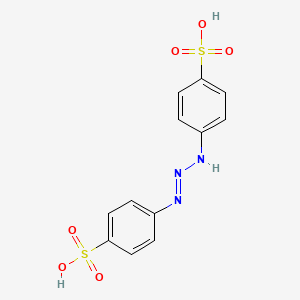

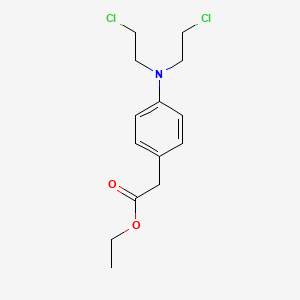
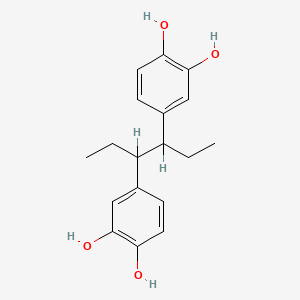



![7-[(1S,4R,5S,6R)-5-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1211343.png)


![3-[4-[3-(3,4,5-Trimethoxybenzoyl)oxypropyl]piperazin-1-yl]propyl 3,4,5-trimethoxybenzoate](/img/structure/B1211349.png)

